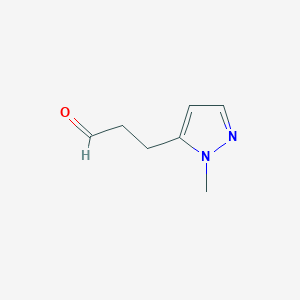

3-(1-methyl-1H-pyrazol-5-yl)propanal

Description

Contextual Significance of 3-(1-methyl-1H-pyrazol-5-yl)propanal within Heterocyclic Chemistry

This compound is a bifunctional molecule featuring a 1-methyl-1H-pyrazole nucleus substituted at the 5-position with a propanal side chain. Its significance lies in its potential as a versatile synthon. The pyrazole (B372694) ring provides a stable, aromatic core that can influence the electronic properties and spatial orientation of the molecule, while the aldehyde group offers a reactive site for a multitude of chemical transformations.

The specific substitution pattern—a methyl group on one nitrogen (N1) and an alkyl aldehyde chain on a carbon (C5)—prevents the tautomerism often seen in N-unsubstituted pyrazoles, leading to well-defined reactivity. While extensive research dedicated solely to this compound is not widely documented, its structure is analogous to other pyrazole aldehydes that are pivotal in constructing larger, biologically relevant molecules. Its corresponding alcohol, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol, is a known compound, suggesting that the aldehyde is accessible via standard oxidation protocols. uni.luvulcanchem.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molar Mass | 138.17 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 138.07931 g/mol |

Note: Data in this table is based on computational predictions as extensive experimental data for this specific compound is not publicly available.

Overview of the Chemical Reactivity and Synthetic Utility of Pyrazole Scaffolds

The pyrazole scaffold is a five-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts a unique set of chemical properties that make it a "privileged structure" in medicinal chemistry. mdpi.com

Reactivity of the Pyrazole Ring:

Aromaticity: The pyrazole ring is aromatic, conferring significant stability to the structure. mdpi.com

Electrophilic Substitution: Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is electron-rich. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position, which has the highest electron density. mdpi.com

Basicity: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² orbital, making it basic and capable of forming salts or coordinating to metal ions. mdpi.com

N-Substitution: The pyrrole-like nitrogen (N1) can be readily alkylated or acylated, allowing for modifications that can tune the molecule's steric and electronic properties. mdpi.com

Synthetic Utility: The synthesis of the pyrazole ring itself is highly versatile. The most common method is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. researchgate.net This modular approach allows for the introduction of various substituents onto the pyrazole core.

One of the most powerful methods for introducing an aldehyde group onto a pyrazole ring is the Vilsmeier-Haack reaction. mdpi.comwikipedia.orgnih.gov This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate electron-rich heterocyclic rings, usually at the C4 position. mdpi.comorganic-chemistry.org

Table 2: Summary of Key Reactions Involving the Pyrazole Scaffold

| Reaction Type | Reagents | Position of Reactivity | Outcome |

| Electrophilic Halogenation | NBS, NCS, Br₂ | C4 | Introduction of a halogen atom |

| N-Alkylation | Alkyl halide, Base | N1 | Attachment of an alkyl group to nitrogen |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | Introduction of an aldehyde (-CHO) group |

| Knorr Synthesis | 1,3-Diketone + Hydrazine | N/A | Formation of the pyrazole ring |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

Research Objectives and Scope for this compound Studies

While specific studies on this compound are limited, the research objectives for such a compound can be inferred from its structure and the known utility of related molecules. The primary focus would likely be its application as a versatile chemical intermediate.

Potential Research Objectives:

Development of Novel Synthetic Methodologies: Research could focus on optimizing the synthesis of this compound, potentially through the selective oxidation of its corresponding alcohol, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol.

Synthesis of Bioactive Molecules: The aldehyde functionality is a gateway to numerous other chemical groups. Research would likely involve using this compound in reactions such as:

Reductive amination: To synthesize various secondary and tertiary amines, which are common motifs in pharmacologically active compounds.

Wittig and related olefination reactions: To create carbon-carbon double bonds, extending the carbon skeleton.

Condensation reactions: To form Schiff bases, hydrazones, or to build larger heterocyclic systems like pyrimidines or pyridines.

Ligand Development for Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions. The propanal side chain could be modified to introduce additional coordinating atoms, creating novel chelating agents for catalysis or materials science applications.

The scope of studies would encompass synthetic organic chemistry, medicinal chemistry, and materials science, leveraging the compound's dual functionality to create a diverse array of more complex and potentially useful molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-(2-methylpyrazol-3-yl)propanal |

InChI |

InChI=1S/C7H10N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-6H,2-3H2,1H3 |

InChI Key |

TXYILCMWKYZWTG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Propanal and Its Derivatives

Established Synthetic Routes to Pyrazole-Substituted Aldehydes

The construction of pyrazole-substituted aldehydes can be achieved through several strategic approaches, including the direct functionalization of a pre-formed pyrazole (B372694) ring, the elaboration of a side chain to introduce the aldehyde functionality, and the assembly of the entire molecule through one-pot or multicomponent reactions.

Direct Functionalization of Pyrazole Rings

Directly introducing an aldehyde group onto a pyrazole ring is a common strategy. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems, including pyrazoles. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. For instance, the Vilsmeier-Haack cyclization-formylation of hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. mdpi.comnih.gov While this method often favors formylation at the C4 position due to the electronic properties of the pyrazole ring, modifying directing groups and reaction conditions can influence regioselectivity.

Another powerful approach is the transition-metal-catalyzed C-H functionalization. rsc.org This modern technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, providing an atom-economical route to functionalized pyrazoles. Catalysts based on palladium, rhodium, or ruthenium can be employed to direct the formylation to a specific position on the pyrazole ring, often guided by a directing group on the nitrogen atom. rsc.org

Approaches Involving Aldehyde Formation via Chain Extension

When direct functionalization is not feasible or does not provide the desired isomer, chain extension methods are employed. These strategies start with a pyrazole core bearing a functional group that can be elaborated into a propanal side chain.

One such method involves the reaction of a pyrazole with a molecule already containing a three-carbon chain. For example, a pyrazole can be reacted with ω-chloro-N-propananilides to introduce a propanamido group, which can then be chemically modified to the desired propanal. nih.gov Another strategy involves the N-propargylation of pyrazoles using propargylic alcohols, followed by further chemical transformations to yield the aldehyde. nih.gov

Furthermore, a functional group at the C5 position, such as a halide or a boronic ester, can serve as a handle for cross-coupling reactions. For instance, a Suzuki or Stille coupling with a suitable three-carbon building block (e.g., acrolein acetal) followed by deprotection would yield the target propanal. Oxidation of a corresponding 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol, which could be synthesized by other means, is also a straightforward final step to the aldehyde.

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become increasingly popular for the synthesis of complex heterocyclic compounds like pyrazoles due to their efficiency, atom economy, and operational simplicity. mdpi.combeilstein-journals.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, incorporating structural elements from each reactant.

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) (like methylhydrazine for the target molecule), a 1,3-dicarbonyl compound, and an aldehyde. thieme-connect.comorganic-chemistry.orgresearchgate.net While these MCRs are powerful for constructing the pyrazole core, they may not directly yield a propanal substituent at the C5 position. However, they are invaluable for creating a pyrazole scaffold with a specific substitution pattern that can be further modified. For example, a multicomponent reaction could be designed to install a precursor functional group at the desired position for subsequent chain extension.

Several MCRs leading to functionalized pyrazoles have been reported, often catalyzed by acids, bases, or metal catalysts, and sometimes performed in green solvents like water. rsc.orgthieme-connect.comnih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Malononitrile (B47326), Hydrazine Hydrate, β-Ketoesters | Taurine, Water, 80 °C | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Ketones, Aldehydes, Hydrazine Monohydrochloride | Metal-free, followed by oxidation (Br₂ or O₂) | 3,4,5-Trisubstituted or 3,5-Disubstituted Pyrazoles | thieme-connect.comorganic-chemistry.org |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP, Room Temperature | Pyrazole-linked Thiazoles | acs.org |

| Aldehydes, Malononitrile, Phenyl Hydrazine | Alum, Aqueous Medium, Room Temperature | Polysubstituted Amino Pyrazoles | researchgate.net |

Precursor Design and Starting Material Considerations

The successful synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanal hinges on the strategic design of precursors and the careful selection of starting materials. The choice of synthetic route dictates the nature of the required precursors.

If a ring-formation strategy is chosen, the key precursor would be a 1,3-dielectrophile that already contains the three-carbon side chain or a masked version of it. For instance, a diketone such as 1,1-dimethoxy-2,4-octanedione could be reacted with methylhydrazine. Subsequent cyclization and deprotection would yield the target propanal.

Alternatively, if a functionalization approach is used, the primary precursor would be 1-methyl-1H-pyrazole. The challenge then becomes the regioselective introduction of the propanal chain at the C5 position. The use of 5-aminopyrazoles as synthons is a well-documented strategy for building fused pyrazole systems and highlights their utility as versatile precursors for functionalization at the C5 position. beilstein-journals.orgnih.gov By converting the amino group into a better leaving group (e.g., a diazonium salt), various substituents can be introduced.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are typically fine-tuned include temperature, reaction time, catalyst choice and loading, and solvent.

For instance, in the one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine, the choice of the subsequent oxidation step is critical. Oxidation with bromine can lead to 3,4,5-trisubstituted pyrazoles, whereas a more benign protocol using oxygen in DMSO yields 3,5-disubstituted products. organic-chemistry.org In the selective C-acylation of pyrazolones, it is noted that the temperature should not exceed 25 °C and that anhydrous conditions are essential to prevent hydrolysis of the acyl chloride reactant. rsc.org The reaction time can also be varied significantly, with good yields reported for durations between 17 and 26 hours. rsc.org

Solvent Effects in this compound Synthesis

The choice of solvent can have a profound impact on the outcome of a reaction, influencing solubility, reaction rates, and even the reaction pathway itself. In pyrazole synthesis, a wide range of solvents has been explored, from non-polar hydrocarbons to highly polar and protic solvents like water.

For certain multicomponent reactions, polar-protic solvents like ethanol (B145695) or methanol (B129727) can give poor yields, while the reaction may fail completely in non-polar solvents. thieme-connect.com In some cases, green solvents like water or solvent-free conditions are preferred. thieme-connect.comnih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as an effective and reusable hydrogen-bond-donating medium for the synthesis of pyrazole-linked thiazoles. acs.org In an oxygen-based oxidation step for pyrazoline aromatization, DMSO was found to be a superior solvent due to its high oxygen solubility. organic-chemistry.org The use of anhydrous dioxane is recommended for certain acylation reactions to prevent unwanted side reactions like hydrolysis. rsc.org

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Water | Effective green solvent for the reaction. | nih.gov |

| Oxidation of pyrazolines | DMSO | Superior solvent for O₂-based oxidation due to high oxygen solubility. | organic-chemistry.org |

| Multicomponent synthesis of pyrazole-linked thiazoles | HFIP | Efficient, reusable, hydrogen-bond-donating medium. | acs.org |

| Domino reaction for pyrano[2,3-c]pyrazoles | Non-polar solvents | Reaction was unsuccessful. | thieme-connect.com |

| Domino reaction for pyrano[2,3-c]pyrazoles | Polar-protic solvents (EtOH, MeOH) | Poor yields were obtained. | thieme-connect.com |

| Selective C-acylation of pyrazolone (B3327878) | Anhydrous 1,4-dioxane | Recommended to avoid acyl chloride hydrolysis. | rsc.org |

Temperature and Pressure Optimization

The optimization of temperature and pressure is critical in the synthesis of this compound to ensure high yield and purity. For instance, in a hypothetical Heck coupling reaction between 1-methyl-5-iodopyrazole and allyl alcohol, the reaction temperature would significantly influence the catalytic activity and stability of the palladium catalyst.

Typically, Heck reactions are conducted at temperatures ranging from 80 to 140 °C. nih.gov Lower temperatures may lead to sluggish reaction rates, while excessively high temperatures could promote catalyst decomposition and the formation of undesired byproducts. The pressure, usually atmospheric, might be increased when using volatile reactants or solvents to maintain them in the liquid phase at the desired reaction temperature.

For the subsequent isomerization of the allylic alcohol intermediate to the propanal, transition metal catalysts are often employed, and the temperature is a key parameter. This step is typically performed at temperatures between 60 and 100 °C.

The following interactive table provides hypothetical data on the optimization of a Heck reaction for the synthesis of the precursor to this compound.

| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 1 | 24 | 45 |

| 2 | 100 | 1 | 12 | 75 |

| 3 | 120 | 1 | 8 | 85 |

| 4 | 140 | 1 | 8 | 70 (decomposition observed) |

| 5 | 120 | 2 | 6 | 88 |

Catalyst Selection and Loading Effects

The choice of catalyst and its loading are paramount in the synthesis of this compound, particularly in palladium-catalyzed cross-coupling reactions. For a Heck reaction between a 5-halopyrazole and allyl alcohol, various palladium sources can be utilized, such as Pd(OAc)₂, PdCl₂, or pre-formed palladium complexes with phosphine (B1218219) ligands.

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands like triphenylphosphine (B44618) (PPh₃) or more electron-rich and sterically hindered phosphines can be employed. The catalyst loading is typically in the range of 0.1 to 5 mol%, with lower loadings being more cost-effective and environmentally benign, but potentially requiring longer reaction times or higher temperatures.

In the case of a Friedel-Crafts acylation approach, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) would be necessary to activate the pyrazole ring towards acylation. The molar ratio of the catalyst to the substrate is a critical parameter to optimize, as excess catalyst can lead to side reactions and purification challenges.

Below is an interactive data table illustrating the effect of catalyst selection and loading on the yield of a hypothetical Heck reaction for the synthesis of a precursor to this compound.

| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 2 | 78 |

| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | 2 | 85 |

| 3 | PdCl₂(PPh₃)₂ | - | 2 | 82 |

| 4 | Pd(OAc)₂ | P(o-tolyl)₃ | 1 | 80 |

| 5 | Pd(OAc)₂ | P(o-tolyl)₃ | 0.5 | 72 |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and sustainable processes. nih.govmdpi.comgrowingscience.com This can be achieved through various strategies, including the use of greener solvents, catalysts, and energy sources.

One key aspect is the use of non-toxic and renewable starting materials. Additionally, minimizing the number of synthetic steps and maximizing atom economy are central tenets of green chemistry. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste and energy consumption. nih.gov

The use of heterogeneous catalysts, which can be easily recovered and reused, is another important green chemistry approach. For instance, palladium nanoparticles supported on a solid matrix could be employed for a Heck coupling reaction, facilitating catalyst separation and recycling.

Furthermore, the use of alternative energy sources such as microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.gov The choice of solvent is also critical; replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis.

Chemical Reactivity and Transformation Pathways of 3 1 Methyl 1h Pyrazol 5 Yl Propanal

Reactivity of the Propanal Moiety

The propanal side chain contains a highly reactive aldehyde functional group. The carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack, and the adjacent α-hydrogens are acidic, allowing for enolate formation. fiveable.mevedantu.com This dual reactivity enables a variety of chemical transformations.

The carbonyl carbon of the propanal group is electrophilic and readily undergoes nucleophilic addition. fiveable.me This is a fundamental reaction for aldehydes, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. doubtnut.com The reactivity of aldehydes in such additions is generally higher than that of ketones due to less steric hindrance and fewer electron-donating alkyl groups. doubtnut.comdoubtnut.com A range of nucleophiles, including organometallic reagents and hydrides, can participate in these reactions to form new carbon-carbon or carbon-hydrogen bonds.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type | Resulting Compound Name |

| Methylmagnesium bromide (Grignard) | Secondary Alcohol | 1-(1-methyl-1H-pyrazol-5-yl)butan-2-ol |

| Phenyl lithium | Secondary Alcohol | 1-(1-methyl-1H-pyrazol-5-yl)-1-phenylpropan-2-ol |

| Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol |

| Hydrogen cyanide (HCN) | Cyanohydrin | 4-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)butanenitrile |

Aldehydes are easily oxidized to form carboxylic acids. youtube.com The propanal group in 3-(1-methyl-1H-pyrazol-5-yl)propanal can be readily converted to a propanoic acid group using various oxidizing agents. This transformation is a common and efficient process in organic synthesis. Care must be taken with strong oxidants to avoid unwanted side reactions on the pyrazole (B372694) ring, although the pyrazole ring itself is generally stable to oxidation. pharmaguideline.com

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (Jones reagent, H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Potassium dichromate (K₂Cr₂O₇) in sulfuric acid youtube.com

The resulting product of this oxidation is 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid .

The aldehyde group can be reduced to a primary alcohol using mild reducing agents. uni.lu This is one of the most common transformations of aldehydes. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, converting the propanal to a propan-1-ol moiety.

The primary product of this reduction is 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol . uni.lu

Furthermore, the aldehyde can be converted into an amine through a process known as reductive amination. This reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine in situ. This method provides a direct route to primary, secondary, or tertiary amines depending on the amine used in the initial step.

Condensation reactions are a key feature of aldehyde chemistry. This compound can react with primary amines to form imines (also known as Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Similarly, in the presence of an acid catalyst, the aldehyde can react with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps.

The presence of acidic α-hydrogens on the carbon adjacent to the carbonyl group allows this compound to participate in base- or acid-catalyzed condensation reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base. researchgate.netnih.gov This reaction is a powerful tool for forming new carbon-carbon double bonds. researchgate.net For instance, reacting the title compound with malononitrile would yield 2-((3-(1-methyl-1H-pyrazol-5-yl)propylidene))malononitrile.

The Aldol (B89426) condensation is another characteristic reaction. fiveable.me In the presence of a base, the aldehyde can form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. youtube.comkhanacademy.org This "self-condensation" results in the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. The product of the self-aldol condensation of this compound would be 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)pent-2-enal after dehydration. Crossed-aldol condensations with other aldehydes or ketones are also possible, though they can lead to a mixture of products. youtube.comresearchgate.net

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Catalyst | Product after Dehydration |

| Knoevenagel | Malononitrile | Ammonium Carbonate researchgate.net | 2-((3-(1-methyl-1H-pyrazol-5-yl)propylidene))malononitrile |

| Aldol (Self) | This compound | Dilute NaOH | 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)pent-2-enal |

| Aldol (Crossed) | Acetone | Dilute NaOH | 6-(1-methyl-1H-pyrazol-5-yl)hex-3-en-2-one |

Reactivity of the 1-methyl-1H-pyrazole Ring System

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. The two nitrogen atoms influence the electron density of the ring carbons. The N1 nitrogen is non-basic as its lone pair is part of the aromatic sextet, while the N2 nitrogen is basic and can be protonated or react with electrophiles. pharmaguideline.com

Due to the electron-donating nature of the nitrogens, the pyrazole ring is generally activated towards electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. For 1,5-disubstituted pyrazoles, the C4 position is the most common site for electrophilic attack. pharmaguideline.com The C3 position can also be reactive, particularly if C4 is blocked.

Potential electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-Bromosuccinimide (NBS) can introduce a bromine atom at the C4 position. rsc.org

Nitration: Using a mixture of nitric and sulfuric acid can introduce a nitro group, typically at the C4 position.

Friedel-Crafts Acylation/Alkylation: These reactions can occur at the C4 position under appropriate Lewis acid catalysis, though the basic N2 atom can sometimes interfere by complexing with the catalyst.

Deprotonation of the ring is also possible. While C4 is the primary site for electrophilic attack, strong bases can deprotonate the C3 or C5 positions, allowing for subsequent reactions with electrophiles. pharmaguideline.com However, direct metalation at the C5 position is often used to introduce functional groups. enamine.net

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic system, but its reactivity in electrophilic aromatic substitution (SEAr) is significantly influenced by the two nitrogen atoms. The pyridine-like nitrogen (N-2) is basic and protonates under strongly acidic conditions, deactivating the ring. The pyrrole-like nitrogen (N-1), being part of the aromatic sextet, directs electron density within the ring. Collectively, the two nitrogen atoms reduce the electron density at the adjacent C-3 and C-5 positions through an inductive effect. Consequently, the C-4 position is the most electron-rich and nucleophilic carbon atom, making it the predominant site for electrophilic attack. rrbdavc.orgnih.gov

For this compound, the C-5 position is already substituted with the propanal side chain. Therefore, electrophilic substitution is strongly directed to the C-4 position. The alkyl side chain at C-5 has a weak activating effect, which does not alter this regiochemical preference. Standard electrophilic substitution reactions are expected to proceed smoothly at the C-4 position under appropriate conditions.

Common electrophilic substitution reactions anticipated for this compound are summarized in the table below.

| Reaction Type | Reagents | Electrophile | Expected Product |

| Halogenation | Br₂, FeBr₃ or NBS | Br⁺ | 4-Bromo-3-(1-methyl-1H-pyrazol-5-yl)propanal |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(1-Methyl-4-nitro-1H-pyrazol-5-yl)propanal |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Vilsmeier-Haack | POCl₃, DMF | [CHCl=N(CH₃)₂]⁺ | 5-(3-Oxopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-3-(1-methyl-1H-pyrazol-5-yl)propanal |

Nucleophilic Substitution and Ring Opening Reactions (if applicable)

Direct nucleophilic aromatic substitution on the pyrazole ring of this compound is not a generally applicable reaction pathway. The carbon atoms of the pyrazole ring are relatively electron-rich and are not susceptible to attack by nucleophiles unless activated by the presence of a strong electron-withdrawing group and a suitable leaving group, neither of which are present in the parent molecule.

Ring-opening reactions of the pyrazole core are uncommon under typical conditions. They generally require harsh conditions, such as the use of a very strong base to deprotonate the C-3 position, which can lead to ring cleavage. For the subject compound, such reactions are not considered facile or synthetically useful pathways. The primary site for nucleophilic attack on the molecule is the electrophilic carbon of the aldehyde group in the side chain, a reaction that does not involve the pyrazole ring itself.

Metallation and Cross-Coupling Reactions for Further Functionalization

Further functionalization of this compound can be effectively achieved through metallation followed by quenching with an electrophile, or via palladium-catalyzed cross-coupling reactions on a halogenated precursor.

Metallation: Direct deprotonation (metallation) of the pyrazole ring is a viable strategy. In 1-substituted pyrazoles, the C-5 proton is often the most acidic and can be removed by strong bases like n-butyllithium (n-BuLi). However, since the C-5 position is already substituted in the target molecule, metallation would be expected to occur at the next most accessible and acidic site, the C-4 position. The resulting 4-lithiated pyrazole is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

An alternative approach is a halogen-metal exchange. If the C-4 position is first brominated via electrophilic substitution, treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature would generate the same 4-lithiated intermediate cleanly and efficiently. enamine.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C and C-heteroatom bonds. To utilize this chemistry, a handle, typically a halide or triflate, must first be installed on the pyrazole ring. As described in section 3.2.1, the C-4 position can be readily halogenated. The resulting 4-halo-3-(1-methyl-1H-pyrazol-5-yl)propanal can then participate in various cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or their esters would introduce new aryl, heteroaryl, or vinyl groups at the C-4 position. Similarly, Sonogashira coupling with terminal alkynes would yield 4-alkynyl pyrazoles.

The table below illustrates potential cross-coupling transformations starting from 4-bromo-3-(1-methyl-1H-pyrazol-5-yl)propanal.

| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | 4-Aryl/Vinyl-substituted pyrazole |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-substituted pyrazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 4-Alkenyl-substituted pyrazole |

| Buchwald-Hartwig | R₂NH | Pd catalyst, ligand, base | 4-Amino-substituted pyrazole |

Intramolecular Cyclization and Annulation Reactions Involving this compound

The structure of this compound, featuring a nucleophilic aromatic ring and an electrophilic aldehyde tethered by a flexible three-carbon chain, is ideally suited for intramolecular cyclization reactions. A highly plausible transformation is an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a fused bicyclic system.

This reaction is analogous to the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine onto an aldehyde-derived iminium ion. wikipedia.orgjk-sci.com In this case, the nucleophilic C-4 position of the pyrazole ring can attack the protonated aldehyde.

The proposed pathway is as follows:

Activation of the Aldehyde: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the propanal group is protonated, significantly increasing the electrophilicity of the carbonyl carbon.

Intramolecular Attack: The electron-rich C-4 position of the pyrazole ring acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step forms a new C-C bond and generates a six-membered ring fused to the pyrazole core.

Dehydration: The resulting cyclic hemiaminal-like intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under acidic conditions to form a more stable fused dihydropyrazolopyridinium species.

Aromatization: Depending on the reaction conditions, this dihydropyridinium intermediate may be stable or can be oxidized by an external oxidant (or air) to yield the fully aromatic pyrazolo[1,5-a]pyridinium salt.

This cyclization provides a direct route to the pyrazolo[1,5-a]pyridine (B1195680) scaffold, a privileged heterocyclic motif in medicinal chemistry.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available in the literature, the mechanisms of its key potential transformations can be detailed based on well-established organic chemistry principles.

Mechanism of Electrophilic Aromatic Substitution (at C-4): The reaction proceeds via a classic two-step addition-elimination mechanism.

Step 1: Formation of the Sigma Complex. The π-electron system of the pyrazole ring, specifically at the C-4 position, attacks an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the pyrazole ring, but aromaticity is temporarily disrupted.

Step 2: Deprotonation. A weak base in the reaction mixture removes the proton from the C-4 atom, which is now sp³-hybridized. The electrons from the C-H bond collapse back into the ring, restoring the aromatic system and yielding the 4-substituted pyrazole product.

Proposed Mechanism for Acid-Catalyzed Intramolecular Cyclization: This annulation reaction is a specific case of intramolecular electrophilic aromatic substitution.

Step 1: Carbonyl Protonation. The aldehyde's carbonyl oxygen is protonated by an acid catalyst (H-A), forming a highly electrophilic oxonium ion.

Step 2: Cyclization (Nucleophilic Attack). The π-bond between C-3 and C-4 of the pyrazole ring attacks the electrophilic carbonyl carbon. This is the key ring-forming step, resulting in a hydroxyl-substituted fused ring system with a positive charge delocalized in the pyrazole ring.

Step 3: Deprotonation. The proton at the C-4 position is removed by the conjugate base (A⁻) or another base, re-forming the aromatic pyrazole ring and yielding a neutral cyclic alcohol intermediate.

Step 4: Dehydration. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Water is eliminated, generating a stabilized carbocation.

Step 5: Final Deprotonation/Aromatization. A final deprotonation event leads to the formation of a dihydropyrazolo[1,5-a]pyridine. If an oxidant is present, this intermediate can be further converted to the aromatic pyrazolo[1,5-a]pyridinium cation.

Advanced Spectroscopic and Analytical Characterization of 3 1 Methyl 1h Pyrazol 5 Yl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy:This would involve dissolving the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring a series of NMR spectra.

Two-Dimensional NMR Techniques:To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's preferred conformation in solution.

Mass Spectrometry (MS):This technique would provide information on the compound's mass and fragmentation patterns.

Tandem Mass Spectrometry (MS/MS):In this experiment, the molecular ion of the compound would be isolated and then fragmented. Analyzing the resulting fragment ions would help elucidate the compound's structure and establish its fragmentation pathways under mass spectrometric conditions.isotope.comKey fragmentation would likely involve cleavage of the propanal side chain.

Without these experimental results, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes.

The IR spectrum of 3-(1-methyl-1H-pyrazol-5-yl)propanal is expected to exhibit several characteristic absorption bands. A strong, sharp absorption band between 1720 and 1740 cm⁻¹ is anticipated, which is indicative of the C=O stretching vibration of the aliphatic aldehyde group. Another key feature of the aldehyde is the C-H stretching vibration of the formyl group, which typically appears as two distinct peaks in the region of 2720-2820 cm⁻¹.

The pyrazole (B372694) ring contributes its own set of characteristic vibrations. Stretching vibrations corresponding to the C=N and C=C bonds within the heteroaromatic ring are expected in the 1500-1650 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the pyrazole ring and the propyl chain would appear around 2900-3100 cm⁻¹. The presence of the N-methyl group would be confirmed by a C-H stretching band around 2950 cm⁻¹ and bending vibrations at lower wavenumbers.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=O stretch of the aldehyde is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations, such as the ring breathing mode of the pyrazole, often give rise to intense Raman signals, which can be useful for structural confirmation. researchgate.net A study on propionaldehyde (B47417) (propanal) confirmed the assignment of its vibrational bands using Raman spectroscopy, providing a basis for identifying the propanal moiety in the target molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aldehyde) | 2720 - 2820 | -CHO | Medium (IR) |

| C=O Stretch (Aldehyde) | 1720 - 1740 | -CHO | Strong (IR, Raman) |

| C=N / C=C Stretch (Pyrazole Ring) | 1500 - 1650 | Pyrazole | Medium-Strong |

| C-H Stretch (Alkyl & Aromatic) | 2900 - 3100 | -CH₃, -CH₂-, Pyrazole C-H | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. The chromophores in this compound are the pyrazole ring and the carbonyl group of the aldehyde.

The pyrazole ring, being a heteroaromatic system, is expected to undergo π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. For related pyrazole compounds, these absorptions are typically observed in the UV region. For instance, the UV-Vis spectrum of 3(5)-methyl-5(3)-phenylpyrazole shows absorption in the UV range. nist.gov

| Chromophore | Transition | Expected Absorption Region |

|---|---|---|

| Pyrazole Ring | π → π | UV Region (~200-250 nm) |

| Carbonyl Group | n → π | Near UV Region (~270-300 nm) |

| Carbonyl Group | π → π* | Far UV Region (<200 nm) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific X-ray diffraction data for this compound are not currently available, studies on related molecules demonstrate the power of this technique. For example, the crystal structure of propanal has been determined by powder X-ray diffraction, revealing its crystallization in the space group P2₁/a with specific unit cell dimensions. rsc.org Such an analysis for the title compound would precisely define the conformation of the propanal side chain relative to the pyrazole ring and describe how the molecules pack in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonds or π-stacking interactions.

| Parameter | Value for Propanal rsc.org | Information Yielded |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/a | Symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c, β) | a = 8.9833 Å, b = 4.2237 Å, c = 9.4733 Å, β = 97.508° | Size and shape of the unit cell |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in one repeating unit |

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are particularly powerful for the analysis of heterocyclic compounds like this compound.

GC-MS Analysis: For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. This compound is likely amenable to this technique. Separation would be achieved on a capillary column, likely with a polar stationary phase (e.g., polyethylene (B3416737) glycol) to interact with the polar aldehyde and pyrazole moieties. mdpi.com The mass spectrometer detector provides both molecular weight information from the molecular ion peak (M⁺) and structural details from the fragmentation pattern. Common fragmentation pathways for pyrazoles include the loss of HCN and cleavage of substituents from the ring. researchgate.net The propanal side chain would likely undergo cleavage, for example, loss of the formyl group (-CHO).

HPLC-MS Analysis: HPLC-MS is highly versatile and can be used for non-volatile or thermally sensitive compounds. nih.gov For this compound, reversed-phase HPLC would be a suitable method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). nih.gov Detection by mass spectrometry, typically with electrospray ionization (ESI), would yield a strong signal for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) could then be used to fragment this ion, providing further structural confirmation. nih.govmdpi.com Derivatization of the aldehyde group, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be employed to enhance chromatographic retention and detection sensitivity if required. mdpi.com

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Information Obtained |

|---|---|---|---|---|

| GC-MS | Polar (e.g., PEG) | Inert Gas (He, H₂, N₂) | Mass Spectrometry (EI) | Retention Time, Molecular Weight, Fragmentation Pattern |

| HPLC-MS | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol (B129727) Gradient | Mass Spectrometry (ESI) | Retention Time, Molecular Weight ([M+H]⁺), MS/MS Fragments |

Theoretical and Computational Chemistry Studies of 3 1 Methyl 1h Pyrazol 5 Yl Propanal

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 3-(1-methyl-1H-pyrazol-5-yl)propanal would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

The analysis would begin with the optimization of the molecule's geometry to find its lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. Key aspects of the analysis would include:

Molecular Orbital (MO) Analysis: This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, indicating its role as an electron-rich center.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting how the molecule will interact with other reagents.

Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (likely sites for electrophilic attack), while blue regions indicate positive potential (likely sites for nucleophilic attack). For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the propanal group would be expected to be regions of negative electrostatic potential.

Computational studies on similar heterocyclic compounds have demonstrated the utility of DFT in understanding their electronic properties and reactivity. nih.govnih.govmdpi.com

Conformational Analysis and Energy Landscapes

This analysis is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES), where the energy of the molecule is plotted as a function of one or more dihedral angles. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers.

For this compound, the key rotational bonds would be the C-C bonds in the propanal chain and the bond connecting the chain to the pyrazole ring. Understanding the preferred orientation of the propanal group relative to the pyrazole ring is crucial for predicting its interaction with biological targets or other reactants. Studies on other substituted pyrazoles have shown that the conformational preferences can significantly impact their biological activity. iu.edu.sa

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the characterization of transition states. For this compound, this could involve modeling reactions such as nucleophilic addition to the aldehyde group or electrophilic substitution on the pyrazole ring.

The process involves:

Identifying Reactants and Products: Defining the starting materials and the expected products of the reaction.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Sophisticated algorithms are used to locate the TS structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

DFT methods are commonly employed for these calculations, providing insights into the feasibility of different reaction pathways and helping to rationalize experimental observations. mdpi.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can be used to aid in its experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning the signals in an experimental NMR spectrum and confirming the molecule's structure. The GIAO (Gauge-Including Atomic Orbital) method is a widely used and reliable approach for calculating NMR chemical shifts. While experimental data for the title compound is not readily available, spectroscopic data for similar pyrazole derivatives can be found in the literature. researchgate.netmdpi.commdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be assigned. This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the aldehyde group in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the λ(max) values and can provide insights into the molecule's electronic structure and chromophores.

Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the structural or physicochemical properties of a series of molecules with their properties or biological activities. nih.govnih.govresearchgate.netresearchgate.neticapsr.com

For a series of pyrazole derivatives, a QSPR model could be developed to predict properties like reactivity or selectivity. This involves:

Data Set Collection: Assembling a set of molecules with known experimental data for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set. These descriptors can encode information about the molecule's topology, geometry, electronic structure, and physicochemical properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new, untested molecules, thereby guiding the design of compounds with desired characteristics. While a specific QSPR study on this compound is not available, numerous studies on pyrazole derivatives have demonstrated the power of this approach in drug discovery and materials science. nih.govnih.govresearchgate.netresearchgate.neticapsr.com

Applications and Potential As a Chemical Building Block

Role as a Synthetic Intermediate for Complex Heterocyclic Compounds

The aldehyde functionality and the pyrazole (B372694) ring system make 3-(1-methyl-1H-pyrazol-5-yl)propanal a key starting material for constructing intricate heterocyclic frameworks. The reactivity of the aldehyde group allows for its participation in a wide range of classical organic reactions, including condensations, cycloadditions, and multicomponent reactions, which are fundamental to the assembly of complex ring systems. chim.it

Fused pyrazole derivatives are a class of bicyclic or polycyclic compounds that exhibit a broad spectrum of biological activities and are integral to many pharmaceutical agents. jmchemsci.commdpi.com Functionalized pyrazoles, particularly those bearing aldehyde or amino groups, are extensively used as synthons for building these fused systems. semanticscholar.orgbeilstein-journals.org

The propanal moiety in this compound can be readily transformed into other functional groups to facilitate cyclization reactions. For instance, it can undergo condensation with various binucleophiles to construct an additional ring fused to the pyrazole core. Reactions with compounds containing active methylene (B1212753) groups adjacent to a nitrile, such as malononitrile (B47326), in the presence of a base, can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com Similarly, condensation with hydrazine (B178648) or its derivatives can yield pyrazolo[3,4-c]pyrazole (B14755706) systems. semanticscholar.org The versatility of pyrazole carbaldehydes as precursors is well-documented for creating a variety of fused heterocycles. semanticscholar.orgjohnshopkins.edu

Table 1: Examples of Fused Pyrazole Systems Synthesized from Pyrazole Precursors

| Fused Ring System | General Precursor(s) | Key Reaction Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, α,β-Unsaturated ketone | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carbaldehyde, Amine/Amide | Cyclocondensation/Aza-Diels-Alder |

This table illustrates common synthetic strategies where a functionalized pyrazole, analogous to this compound, serves as the foundational unit for building more complex fused heterocyclic structures.

The development of macrocyclic compounds has gained significant interest, particularly in drug discovery, where conformational rigidity can enhance selectivity and potency. nih.govnih.gov Pyrazole-containing macrocycles have been successfully designed as potent kinase inhibitors. nih.govresearchgate.netbiorxiv.org

In this context, this compound serves as a valuable bifunctional building block. The pyrazole ring acts as a rigid scaffold and a coordination site, while the three-carbon chain provides a flexible linker that can be further elaborated. nih.gov The terminal aldehyde can be converted into an amine via reductive amination or a carboxylic acid via oxidation. These functionalized linkers can then be coupled with other molecular fragments through amide bond formation or other covalent bond-forming reactions to construct large macrocyclic structures. The nitrogen atoms of the pyrazole ring can also participate in non-covalent interactions, such as hydrogen bonding or metal coordination, which are crucial for the self-assembly of supramolecular structures. nih.gov

Development of Novel Organic Materials and Polymers

The unique properties of the pyrazole ring, including its aromaticity, thermal stability, and ability to coordinate with metal ions, make it an attractive component for novel organic materials and polymers. nih.gov The compound this compound can be incorporated into polymer backbones or serve as a precursor for functional monomers.

The aldehyde group can participate in polymerization reactions, such as aldol (B89426) condensation, to form polymers with conjugated systems. Alternatively, converting the aldehyde to a diol or diamine creates monomers suitable for step-growth polymerization, leading to the formation of polyesters or polyamides. The resulting polymers, featuring pyrazole units as part of their structure, could exhibit enhanced thermal stability and mechanical strength, or possess specific optical or electronic properties. chemimpex.com Research has indicated that pyrazole-based compounds are explored for developing materials with such improved characteristics. chemimpex.com

Applications in Agrochemical Research as a Synthetic Precursor

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. mdpi.com Pyrazole-containing compounds are noted for their high selectivity and low toxicity. nih.gov The utility of pyrazole derivatives as synthetic precursors for agrochemicals is an active area of research. chemimpex.com

Specifically, derivatives of 3-methyl-1H-pyrazol-5-yl have been used to synthesize new herbicides by incorporating this moiety into the structure of quinclorac (B55369), a known herbicide. nih.govnih.govresearchgate.net In these studies, the pyrazole unit is linked to the quinoline (B57606) core via an ester linkage. The resulting compounds have demonstrated potent herbicidal activity, particularly against problematic weeds like barnyard grass in rice fields. The research highlights that strategic modification of the pyrazole ring can significantly enhance biological efficacy. nih.govresearchgate.net

Table 2: Herbicidal Activity of Quinclorac Derivatives Containing a 3-Methyl-1H-pyrazol-5-yl Moiety

| Compound ID | Structure | Target Weed | EC₅₀ (g/ha) | Reference |

|---|---|---|---|---|

| 8l | 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard Grass | 10.53 | nih.govnih.gov |

| 10a | 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard Grass | 10.37 | nih.govnih.gov |

EC₅₀ represents the concentration of the compound required to inhibit 50% of the growth of the target weed, with lower values indicating higher potency.

Utilization in Flavor and Fragrance Chemical Synthesis (focus on chemical routes, not sensory evaluation)

Aldehydes are a cornerstone of the flavor and fragrance industry, valued for their potent and diverse scent profiles. Propanal derivatives, in particular, are structurally related to important fragrance ingredients. For instance, certain 3-phenylpropanal (B7769412) derivatives are known for their characteristic watery-marine and floral-aldehydic notes. google.com

While the sensory properties of this compound are not the focus, its chemical structure presents several opportunities for its use as a precursor in fragrance synthesis. The aldehyde group is a key reactive handle for building more complex odorant molecules. Potential chemical transformations include:

Aldol Condensation: Reaction with other ketones or aldehydes to form α,β-unsaturated aldehydes, which are often potent fragrance compounds.

Acetylation: Formation of acetals with various alcohols (e.g., ethanol (B145695), ethylene (B1197577) glycol) can modify the volatility and odor profile of the parent aldehyde.

Reduction: Conversion of the aldehyde to the corresponding alcohol, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol. Alcohols are another major class of fragrance ingredients.

Wittig Reaction: Chain extension by reacting the aldehyde with phosphoranes to create alkenes, which can be further functionalized.

These chemical routes demonstrate the potential of this compound as a versatile starting material for accessing novel structures within the flavor and fragrance chemical space. beilstein-journals.org

Design and Synthesis of Ligands for Metal Catalysis

Pyrazole-based ligands have a long and rich history in coordination chemistry and homogeneous catalysis. nih.govuniversiteitleiden.nl The two adjacent nitrogen atoms in the pyrazole ring are excellent donors for coordinating with transition metals, forming stable metal complexes. researchgate.net The flexibility in substituting the pyrazole ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands. nih.gov

The compound this compound is an ideal precursor for creating multidentate ligands. rsc.org The aldehyde group can be readily converted into an imine through condensation with a primary amine (a Schiff base reaction). If the amine used contains another donor atom (e.g., a pyridine (B92270) or another pyrazole), the resulting Schiff base can act as a tridentate or tetradentate ligand. The pyrazole nitrogen and the imine nitrogen chelate the metal center, creating a stable complex that can be used in various catalytic transformations, such as transfer hydrogenation, oxidation, and cross-coupling reactions. rsc.org

Table 3: Examples of Ligand Types Derived from Functionalized Pyrazoles

| Ligand Class | Synthesis from Pyrazole Precursor | Potential Metal Coordination | Catalytic Application Area |

|---|---|---|---|

| Schiff Base (Imine) Ligands | Condensation of a formyl-pyrazole with a primary amine | N(pyrazole), N(imine) | Oxidation, Hydrogenation |

| Poly(pyrazolyl)alkane Ligands | N-alkylation of pyrazole with haloalkanes | N,N'-bidentate | Cross-coupling |

| Pincer Ligands | Multi-step synthesis incorporating pyrazole arms onto a central aromatic ring | N,C,N- or N,N,N-tridentate | Dehydrogenation, C-H Activation |

| Acylpyrazolone Ligands | Acylation of pyrazolones | O,O-bidentate | Polymerization, Lewis Acid Catalysis |

This table summarizes how functionalized pyrazoles, including aldehyde-containing precursors like this compound, are used to generate diverse ligands for metal catalysis. nih.gov

Intermediate in the Synthesis of Non-Therapeutic Functional Molecules

The chemical architecture of this compound, featuring a reactive aldehyde group and a stable N-methylpyrazole heterocyclic core, positions it as a versatile precursor for a variety of non-therapeutic functional molecules. The pyrazole moiety is a well-established component in the fields of agrochemicals, dyes, and material science due to its unique electronic properties, metabolic stability, and ability to coordinate with metal ions. mdpi.comnih.govmdpi.comprimachemicals.com The propanal side chain provides a reactive handle for a multitude of chemical transformations, including condensation, oxidation, reduction, and cyclization reactions, allowing for its incorporation into larger, more complex molecular frameworks.

Applications in Agrochemical Synthesis

The pyrazole ring is a privileged scaffold in modern agrochemicals, found in the structure of numerous commercial herbicides, insecticides, and fungicides. nih.gov Derivatives of 3-methyl-1H-pyrazol-5-ol, which can be accessed from precursors like this compound, are key intermediates in the synthesis of potent herbicides. For instance, research has focused on enhancing the efficacy of quinclorac, a widely used herbicide, by incorporating a 3-methyl-1H-pyrazol-5-yl moiety. nih.gov

In one study, a series of quinclorac derivatives were synthesized where the carboxylic acid group was esterified with various substituted 3-methyl-1H-pyrazol-5-ols. nih.gov The resulting compounds were tested for their herbicidal activity against barnyard grass (Echinochloa crus-galli). Notably, compounds like 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated excellent inhibition effects, with EC₅₀ values of 10.53 g/ha and 10.37 g/ha, respectively. nih.gov The aldehyde functionality of this compound could be readily converted to the corresponding alcohol via reduction, which could then be used in similar esterification reactions to produce novel herbicidal candidates.

Furthermore, pyrazole derivatives have been developed as insecticides. researchgate.net For example, a series of 1H-pyrazole-5-carboxylic acids containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and evaluated for their activity against the black bean aphid (Aphis fabae). Compound 7h from this series showed 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. researchgate.net The propanal group can be oxidized to a carboxylic acid, enabling the synthesis of analogous pyrazole-based insecticides.

| Compound Name | Application Type | Key Research Finding | Reference |

|---|---|---|---|

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Herbicide | Exhibited excellent inhibition of barnyard grass with an EC₅₀ value of 10.37 g/ha. | nih.gov |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Herbicide | Demonstrated strong herbicidal activity against barnyard grass (EC₅₀ = 10.53 g/ha). | nih.gov |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Herbicide | Showed excellent post-emergence herbicidal effect against Digitaria sanguinalis. | nih.gov |

| 1,3-Dimethyl-N-[(2-phenylthiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide (Compound 7h) | Insecticide | Displayed 85.7% mortality against Aphis fabae at 12.5 mg/L. | researchgate.net |

Precursor to Dyes and Pigments

Pyrazolone (B3327878) derivatives are important intermediates in the dye industry, particularly for the production of azo dyes, which are characterized by the -N=N- functional group. primachemicals.com These dyes are widely used in textiles, leather, and paper. The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species, often a pyrazolone.

This compound can serve as a precursor to the necessary pyrazolone coupling component. For example, condensation of the propanal with a hydrazine derivative could lead to the formation of a pyrazolone ring system. This resulting pyrazolone can then be used to synthesize various hetarylazo disperse dyes. researchgate.net The color of the final dye is dependent on the specific aromatic or heterocyclic amine used for the diazo component and any substituents on the pyrazolone ring. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a common building block for yellow and orange reactive dyes.

| Pyrazole Intermediate | Dye Class | Resulting Color Range | Reference |

|---|---|---|---|

| 3-Methyl-1-phenyl-5-pyrazolone | Azo Dyes / Acid Dyes | Yellow, Orange, Red | primachemicals.com |

| 3-methyl-1-(3′,5′-dipiperidino- s-triazinyl)-5-pyrazolone | Hetarylazo Disperse Dyes | Varies based on diazo component | researchgate.net |

| 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one | Reactive Dyes (e.g., C.I. Reactive Yellow 37) | Yellow |

Building Block for Functional Materials

The application of pyrazole derivatives extends into material science, where they are used in the development of polymers, ligands for catalysis, and materials with specific photophysical properties. mdpi.commdpi.comchemimpex.com The ability of the two nitrogen atoms in the pyrazole ring to act as ligands for metal ions is of particular interest. mdpi.comnih.gov

The aldehyde group of this compound can be used to synthesize more complex ligands. For instance, condensation with amines can produce Schiff base ligands, which are known to form stable complexes with a wide range of metals. These metal complexes can have applications in catalysis or as novel materials. researchgate.net Research has shown that pyrazole-based ligands can be used to create phosphorescent trinuclear gold(I) complexes, which are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, pyrazole-containing compounds are explored for the development of novel materials with enhanced physical properties, such as improved thermal stability and mechanical strength, which are beneficial for various industrial applications. chemimpex.com The incorporation of the rigid, polar pyrazole structure into polymer backbones or as side chains can significantly alter the properties of the resulting material.

| Application Area | Pyrazole Functionality | Example / Potential Use | Reference |

|---|---|---|---|

| Coordination Chemistry | Ligand for Metal Ions | Formation of phosphorescent trinuclear Au(I) complexes for potential use in luminescent materials. | mdpi.com |

| Catalysis | Hemilabile Ligands | Substituted pyrazole groups used in complexes for catalysis. | nih.gov |

| Polymer & Supramolecular Chemistry | Structural Moiety | Incorporation into polymers to enhance thermal stability and mechanical strength. | mdpi.comchemimpex.com |

Conclusion and Future Research Directions

Summary of Current Knowledge and Identified Research Gaps

A thorough review of publicly accessible scientific literature reveals a notable scarcity of dedicated research on 3-(1-methyl-1H-pyrazol-5-yl)propanal. While the broader class of pyrazole (B372694) derivatives is extensively studied, this specific aldehyde is not the subject of detailed synthetic or application-focused reports. This represents a significant research gap. The current knowledge base can be summarized as follows:

Implicit Existence: The compound is recognized as a potential synthetic intermediate. Its corresponding alcohol, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol, is documented in chemical databases, implying that the aldehyde is synthetically accessible, most likely through oxidation. Standard oxidation methods for primary alcohols, such as those using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are well-established and could be applied for this conversion. chemguide.co.uklibretexts.org

Structural Analogs: Research on related structures, such as N-propananilide pyrazole derivatives, indicates the utility of the pyrazolyl-propane scaffold in medicinal chemistry, particularly for developing neuroprotective agents. nih.gov

The primary research gap is the lack of empirical data for this compound itself. Key areas that remain unexplored include:

Optimized Synthesis: No published, optimized protocol for its synthesis and purification exists.

Characterization: Comprehensive spectroscopic and physical data are not available in the peer-reviewed literature.

Reactivity Profile: Its chemical behavior and stability under various reaction conditions have not been systematically studied.

Biological Activity: The compound has not been screened for any specific biological or pharmacological activities.

Emerging Synthetic Strategies for this compound Derivatives

Future research could bypass the simple oxidation of a pre-formed alcohol and focus on more innovative and efficient methods to construct the core structure and its derivatives. mdpi.com Modern synthetic methodologies for pyrazole synthesis could be adapted for this purpose.

One promising approach is the use of multicomponent reactions (MCRs). mdpi.com An MCR could potentially assemble the molecule or a direct precursor from simple starting materials in a single step, improving atom economy and efficiency. For instance, a hypothetical MCR could involve a substituted hydrazine (B178648), a β-dicarbonyl equivalent bearing a protected propanal moiety, and other components.

Another strategy involves novel cyclocondensation reactions. The classical Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole synthesis. mdpi.comnih.gov Advanced variations using microwave assistance or novel catalysts could be explored to synthesize precursors to this compound efficiently. mdpi.com For example, the cyclocondensation of methylhydrazine with a 1,3-dicarbonyl compound containing a three-carbon side chain suitable for conversion to an aldehyde represents a viable, albeit traditional, route that could be modernized.

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| Multicomponent Reaction (MCR) | Methylhydrazine, acrolein derivative, a carbonyl source | High efficiency, atom economy, complexity generation in one step. |

| Microwave-Assisted Cyclocondensation | Methylhydrazine, 1,3-dicarbonyl precursor | Rapid reaction times, improved yields, enhanced process control. |

| Photocatalytic Synthesis | Aliphatic aldehyde, perfluoroalkyl iodide, methylhydrazine | Access to novel fluorinated derivatives, mild reaction conditions. nih.gov |

| Transition-Metal Catalyzed Cycloaddition | Diazo compound, substituted alkyne | High regioselectivity, functional group tolerance. |

This table presents prospective synthetic strategies based on current trends in pyrazole chemistry.

Exploration of Untapped Reactivity Profiles

The aldehyde functional group in this compound is a gateway to a vast and largely unexplored chemical space for this scaffold. Future research should systematically investigate its participation in a variety of fundamental organic reactions to generate libraries of novel derivatives.

Key reaction classes to explore include:

Condensation Reactions: Knoevenagel, aldol (B89426), and similar condensations could be used to form new carbon-carbon bonds, leading to derivatives with extended conjugation or complex side chains.

Reductive Amination: Reaction with primary or secondary amines followed by reduction would yield a diverse range of secondary and tertiary amine derivatives, a common motif in bioactive molecules.

Wittig and Related Reactions: Olefination reactions would provide access to alkenyl-pyrazole derivatives, which could serve as monomers or be further functionalized.

Oxidation and Reduction: Oxidation to the corresponding carboxylic acid or reduction to the alcohol would provide derivatives with different physicochemical properties and biological activities.

Cyclization Reactions: The propanal side chain could be used as a handle to construct new fused ring systems onto the pyrazole core, such as pyrazolopyridines or other pharmacologically relevant heterocycles.

| Reaction Type | Reagent Class | Potential Product Class |

| Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Pyrazolyl-propylamines |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | α,β-Unsaturated Nitriles/Esters |

| Wittig Reaction | Phosphonium Ylides | Alkenyl-pyrazoles |

| Pictet-Spengler Reaction | Tryptamine Derivatives | Pyrazolyl-tetrahydro-β-carbolines |

This table outlines potential chemical transformations to explore the untapped reactivity of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazole derivatives has been shown to be highly amenable to flow chemistry, which offers significant advantages in terms of safety, scalability, and reaction control over traditional batch methods. mdpi.comnih.gov Future work should focus on developing a continuous-flow process for the synthesis of this compound. Such a process could involve pumping starting materials through heated reactor coils containing immobilized catalysts, allowing for rapid optimization and production. galchimia.com Given the potential hazards associated with reagents like hydrazine, flow chemistry provides an inherently safer way to handle them. rsc.org

Furthermore, the untapped reactivity of the aldehyde group makes this compound an ideal candidate for automated synthesis platforms. nih.gov By integrating a flow synthesis module for the parent aldehyde with downstream robotic platforms performing parallel reactions (such as reductive amination or condensation), large libraries of derivatives could be rapidly generated. This high-throughput approach would be invaluable for medicinal chemistry programs, allowing for the swift exploration of structure-activity relationships (SAR). nih.gov

Potential for Developing New Chemical Transformations and Methodologies

Beyond its use as a building block, this compound could serve as a platform for the development of new chemical reactions. The presence of the N-methylpyrazole ring and the aldehyde group in the same molecule could enable novel tandem or domino reactions. For example, the pyrazole ring could act as a directing group or an internal ligand for a metal catalyst, facilitating a transformation on the aldehyde side chain with high selectivity.

Research could be directed towards designing intramolecular cyclization reactions triggered by an initial transformation at the aldehyde. This could lead to the discovery of novel heterocyclic scaffolds that are difficult to access through conventional means. The development of such unique transformations would not only expand the chemical toolbox available to synthetic chemists but also solidify the importance of functionalized pyrazoles as versatile intermediates in organic synthesis.

Q & A

Q. How can computational modeling predict interactions between this compound and biological targets?